molecular formula C12H15Cl4NO B12109149 (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride

Cat. No.: B12109149
M. Wt: 331.1 g/mol
InChI Key: ZCGOHJKNFIBCMG-UHFFFAOYSA-N
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Description

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with a chloromethyl group and a 3,4-dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Attachment of the 3,4-Dichlorophenylmethyl Group: This step involves the alkylation of the morpholine ring with 3,4-dichlorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of morpholine N-oxides or hydroxylated derivatives.

    Reduction: Formation of demethylated morpholine derivatives.

Scientific Research Applications

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: Used as a tool compound to study the interaction with biological targets such as enzymes and receptors.

    Materials Science: Employed in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

    Pathways: The compound can influence cellular pathways involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine: The base compound without the hydrochloride salt.

    (2R)-2-(Bromomethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride: A similar compound with a bromomethyl group instead of a chloromethyl group.

    (2R)-2-(Chloromethyl)-4-[(2,4-dichlorophenyl)methyl]morpholine hydrochloride: A compound with a different substitution pattern on the phenyl ring.

Uniqueness

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H15Cl4NO

Molecular Weight

331.1 g/mol

IUPAC Name

2-(chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H14Cl3NO.ClH/c13-6-10-8-16(3-4-17-10)7-9-1-2-11(14)12(15)5-9;/h1-2,5,10H,3-4,6-8H2;1H

InChI Key

ZCGOHJKNFIBCMG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CCl.Cl

Origin of Product

United States

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